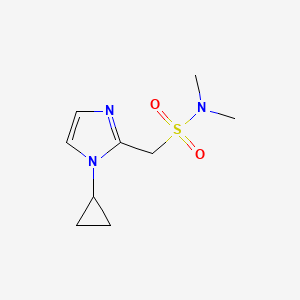
1-(1-cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to a dimethylmethanesulfonamide moiety. The combination of these functional groups imparts distinct chemical and biological characteristics to the compound.
Preparation Methods
The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring is synthesized through cyclization reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane.
Attachment of the Dimethylmethanesulfonamide Moiety: This step involves sulfonylation reactions, where the dimethylmethanesulfonamide group is attached to the imidazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1-Cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1-Cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions collectively contribute to the compound’s biological effects.
Comparison with Similar Compounds
1-(1-Cyclopropyl-1H-imidazol-2-yl)-N,N-dimethylmethanesulfonamide can be compared with other similar compounds, such as:
1-(1-Cyclopropyl-1H-imidazol-2-yl)methanol: This compound lacks the dimethylmethanesulfonamide group, resulting in different chemical and biological properties.
1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine:
1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanol: The ethanol group provides different solubility and reactivity characteristics compared to the sulfonamide group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
1-(1-cyclopropylimidazol-2-yl)-N,N-dimethylmethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-11(2)15(13,14)7-9-10-5-6-12(9)8-3-4-8/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
BUYFBKPLEXDLDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=NC=CN1C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















